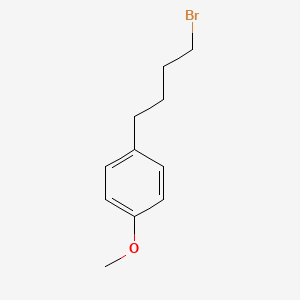
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one” is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis
Benzofuran derivatives have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .Future Directions
There is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-hydroxybenzaldehyde, followed by cyclization and reduction.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxane-4,6-dione", "2-hydroxybenzaldehyde", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-hydroxybenzaldehyde in the presence of acetic acid to form 5-hydroxy-2,2-dimethyl-4,6-dioxo-1,2,3,4-tetrahydropyran-3-yl 2-hydroxybenzoate.", "Step 2: Cyclization of the intermediate product in methanol to form 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one.", "Step 3: Reduction of the final product with sodium borohydride in diethyl ether to obtain 5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one." ] } | |
CAS RN |
127049-37-0 |
Product Name |
5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one |
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



